molecular formula C18H19N3O2 B2629037 N1-benzyl-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-11-1

N1-benzyl-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2629037
CAS No.: 1103518-11-1
M. Wt: 309.369
InChI Key: YZECULCNXLYERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-methylindoline-1,2-dicarboxamide is a synthetic organic compound with the molecular formula C18H19N3O2. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with benzyl and methyl groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-methylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N1-benzyl-N2-methylindoline-1,2-dicarboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.

Uniqueness

N1-benzyl-N2-methylindoline-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Biological Activity

N1-benzyl-N2-methylindoline-1,2-dicarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is an indoline derivative characterized by a benzyl group at the N1 position and a methyl group at the N2 position. This structural configuration contributes to its unique biological activity profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including those resistant to conventional therapies. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Antiviral Effects

Emerging data suggest that this compound may possess antiviral properties. Preliminary studies indicate effective inhibition of viral replication in specific models, warranting further investigation into its potential as an antiviral agent.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes essential for pathogen survival and cancer cell proliferation.
  • Receptor Binding : It has been suggested that this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be in the low micromolar range, indicating potent activity against tumor cells .
  • Study 2 : In an antimicrobial assay, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Research Findings Summary Table

Biological Activity Mechanism Key Findings
AntimicrobialEnzyme inhibitionEffective against various bacterial strains
AnticancerApoptosis inductionInduces cell death in resistant cancer cell lines
AntiviralViral replication inhibitionPreliminary evidence of antiviral activity

Properties

IUPAC Name

1-N-benzyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-19-17(22)16-11-14-9-5-6-10-15(14)21(16)18(23)20-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZECULCNXLYERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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